3alpha-Aminocholestane
3alpha-Aminocholestane
3AC is an inhibitor of SH2 domain-containing inositol-5’-phosphatase 1 (SHP-1). It is selective for SHP-1 over SHP-2 and phosphatase and tensin homolog (PTEN). 3α-Aminocholestane induces hyperactivation of the tyrosine kinase SYK in patient-derived Ph+ acute lymphoblastic leukemia (ALL) cells and selectively induces cytotoxicity in these cells over mature B cell lymphoma cells. It reduces leukemia burden and increases survival in a tyrosine kinase inhibitor-resistant patient-derived Ph+ ALL mouse xenograft model when administered at a dose of 50 mg/kg. 3α-Aminocholestane reduces cell viability of OPM2 multiple myeloma (MM) cells in a concentration-dependent manner and of RPMI8226 MM cells when used at concentrations greater than or equal to 12.5 µM. It halts the cell cycle at the G0/G1 or G2/M stages in the highly proliferative OPM2 or less proliferative RPMI8226 cell lines, respectively. It induces apoptosis via activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase (PARP) in OPM2 cells but not in RPMI8226 cells. 3α-Aminocholestane reduces tumor burden and increases survival in an OPM2 mouse xenograft model.
Brand Name:
Vulcanchem
CAS No.:
2206-20-4
VCID:
VC0516016
InChI:
InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C
Molecular Formula:
C27H49N
Molecular Weight:
387.7 g/mol
3alpha-Aminocholestane
CAS No.: 2206-20-4
Inhibitors
VCID: VC0516016
Molecular Formula: C27H49N
Molecular Weight: 387.7 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
CAS No. | 2206-20-4 |
---|---|
Product Name | 3alpha-Aminocholestane |
Molecular Formula | C27H49N |
Molecular Weight | 387.7 g/mol |
IUPAC Name | (3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
Standard InChI | InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
Standard InChIKey | RJNGJYWAIUJHOJ-DSHIFKSRSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)N)C)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C |
Appearance | Solid powder |
Description | 3AC is an inhibitor of SH2 domain-containing inositol-5’-phosphatase 1 (SHP-1). It is selective for SHP-1 over SHP-2 and phosphatase and tensin homolog (PTEN). 3α-Aminocholestane induces hyperactivation of the tyrosine kinase SYK in patient-derived Ph+ acute lymphoblastic leukemia (ALL) cells and selectively induces cytotoxicity in these cells over mature B cell lymphoma cells. It reduces leukemia burden and increases survival in a tyrosine kinase inhibitor-resistant patient-derived Ph+ ALL mouse xenograft model when administered at a dose of 50 mg/kg. 3α-Aminocholestane reduces cell viability of OPM2 multiple myeloma (MM) cells in a concentration-dependent manner and of RPMI8226 MM cells when used at concentrations greater than or equal to 12.5 µM. It halts the cell cycle at the G0/G1 or G2/M stages in the highly proliferative OPM2 or less proliferative RPMI8226 cell lines, respectively. It induces apoptosis via activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase (PARP) in OPM2 cells but not in RPMI8226 cells. 3α-Aminocholestane reduces tumor burden and increases survival in an OPM2 mouse xenograft model. |
Purity | >95% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3alpha-aminocholestane |
Reference | 1. Chen, Z., Shojaee, S., Buchner, M., et al. Signaling threscholds and negative B cell selection in acute lymphoblastic leukemia. Nature 521(7552), 357-361 (2015). 2. Fuhler, G.M., Brooks, R., Toms, B., et al. Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer. Mol. Med. 18, 65-75 (2012). |
PubChem Compound | 10872780 |
Last Modified | Nov 11 2021 |
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